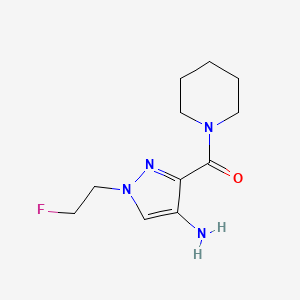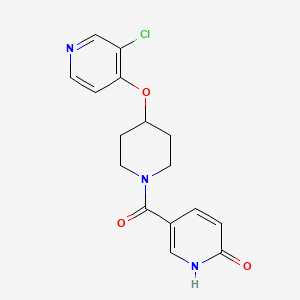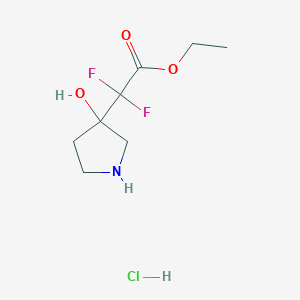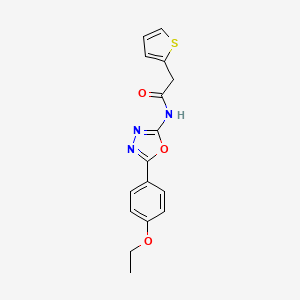![molecular formula C15H18FNO3S2 B2499268 1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide CAS No. 2097934-97-7](/img/structure/B2499268.png)
1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide" is a fluorinated derivative that is likely to possess interesting biological activity due to the presence of both a fluorophenyl group and a methanesulfonamide moiety. The fluorophenyl group is known to enhance the biological activity of pharmaceuticals, while methanesulfonamides are often used in drug design for their potential pharmacological properties .
Synthesis Analysis
The synthesis of fluorinated derivatives can be achieved through organocatalytic reactions, as demonstrated by the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the synthesis of N-(2-hydroxy-5-[2-(methylamino)ethyl]phenyl)methanesulfonamide, a related compound with a methanesulfonamide group, has been reported, which suggests that the synthesis of the compound might involve comparable steps .
Molecular Structure Analysis
The molecular structure of fluorinated derivatives can be ascertained through techniques such as X-ray diffraction analysis. This method was used to determine the absolute configuration of major diastereomers in the synthesis of related fluorinated compounds . The presence of a thiophenyl group in the compound could contribute to its molecular complexity and potentially affect its three-dimensional structure and, consequently, its biological activity.
Chemical Reactions Analysis
The compound's chemical reactivity could be inferred from related research. For example, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes under palladium catalysis yields methylsulfonyl-indoles . This indicates that the methanesulfonamide moiety in the compound could undergo substitution reactions to form various heterocyclic systems. Additionally, the fluorophenyl group might participate in reactions typical of aromatic halides, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. The fluorophenyl group is known to affect the lipophilicity and metabolic stability of compounds . Methanesulfonamide derivatives have been shown to interact with biological targets such as alpha 1-adrenoceptors, suggesting that the compound may have similar interactions . Furthermore, the ratiometric fluorescence response of methanesulfonic acid derivatives indicates that the compound might be amenable to analytical techniques based on fluorescence .
Scientific Research Applications
Synthesis and Potassium Channel Blocking Activity : This compound and its derivatives have been synthesized and tested for their ability to block potassium channels in cardiac myocytes. This research suggests potential applications in developing Class III antiarrhythmic agents (Connors et al., 1991).
Iridium-Catalyzed Allylic Alkylation : The compound has been used in the context of iridium-catalyzed enantioselective allylic alkylation, demonstrating its utility in organic synthesis to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds (Liu et al., 2009).
Acetylcholinesterase Reactions : The effects of fluoride on reactions involving methanesulfonates with acetylcholinesterase have been studied, indicating possible applications in understanding enzyme interactions and inhibition (Greenspan & Wilson, 1970).
Fluorination of Organic Compounds : The compound plays a role in the fluorination of various substrates, such as in the synthesis of vinyl fluorides, demonstrating its utility in introducing fluorine atoms into organic molecules (McCarthy et al., 1990).
Pharmaceutical Research : It has been involved in the synthesis and structural analysis of pharmaceutical compounds, such as antiandrogens, highlighting its role in drug development (Tucker et al., 1988).
Analytical Chemistry : The compound's derivatives have been used in fluorometric analyses, like in the detection of soterenol and mesuprine, indicating applications in analytical and diagnostic methodologies (Kensler et al., 1976).
Material Science and Crystallography : The compound has been involved in studies related to material science, such as in the synthesis and crystal structure analysis of fluoro-containing materials, which could be important in developing new materials with specific properties (Li et al., 2015).
properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-15(18,8-13-5-6-21-9-13)11-17-22(19,20)10-12-3-2-4-14(16)7-12/h2-7,9,17-18H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXWHAIZTAKQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)

![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)


![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2499203.png)
![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)